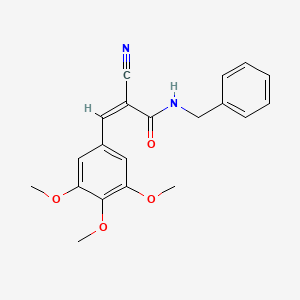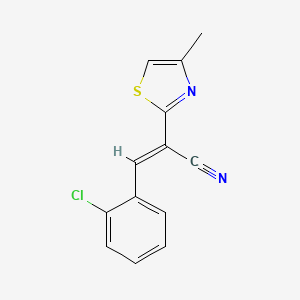![molecular formula C20H21N3O4 B3898103 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B3898103.png)
2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide
Descripción general
Descripción
2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CEP-701 and is a small molecule inhibitor of receptor tyrosine kinases (RTKs). The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide involves the inhibition of RTKs. This compound binds to the ATP-binding site of RTKs and prevents their activation, thereby inhibiting downstream signaling pathways that are involved in cell growth, differentiation, and survival. This inhibition of RTKs may lead to the induction of apoptosis in cancer cells and the prevention of neuronal death in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to promote neuroprotection and prevent neuronal death in animal models of neurodegenerative diseases. However, the effects of this compound on normal cells and tissues are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide in lab experiments include its potent inhibition of RTKs, its ability to induce apoptosis in cancer cells, and its potential for promoting neuroprotection. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its effects on normal cells and tissues.
Direcciones Futuras
There are several future directions for the study of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide. These include:
1. Further studies to fully understand the biochemical and physiological effects of this compound on normal cells and tissues.
2. Studies to identify potential drug targets and biomarkers for the use of this compound in cancer treatment and neurodegenerative diseases.
3. Development of novel formulations and delivery systems for the use of this compound in clinical settings.
4. Studies to investigate the potential of this compound for the treatment of other diseases, such as autoimmune disorders and infectious diseases.
5. Investigation of the potential of this compound for use in combination therapy with other drugs for enhanced efficacy and reduced toxicity.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibition of RTKs makes it a promising candidate for the treatment of cancer and neurodegenerative diseases. However, further studies are needed to fully understand its effects on normal cells and tissues and to develop novel formulations and delivery systems for its use in clinical settings.
Aplicaciones Científicas De Investigación
2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide has been extensively studied for its potential applications in various fields. It has been shown to be a potent inhibitor of RTKs, which play a crucial role in the regulation of cell growth, differentiation, and survival. This compound has been studied for its potential applications in cancer treatment, where its ability to inhibit RTKs may be used to target cancer cells and prevent their growth and proliferation. It has also been studied for its potential applications in neurodegenerative diseases, where its ability to inhibit RTKs may be used to prevent neuronal death and promote neuroprotection.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-2-26-17-5-3-4-16(13-17)22-20(24)15(14-21)12-18-6-7-19(27-18)23-8-10-25-11-9-23/h3-7,12-13H,2,8-11H2,1H3,(H,22,24)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLMAODVGHXJFU-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)N3CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(O2)N3CCOCC3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3898027.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3898047.png)
![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B3898054.png)

![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(1-naphthyl)vinyl]benzamide](/img/structure/B3898076.png)
![(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B3898086.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3898087.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B3898089.png)
![(4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-ethoxyphenoxy)acetic acid](/img/structure/B3898092.png)
![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]-N-(2-methylphenyl)acrylamide](/img/structure/B3898111.png)
![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3898122.png)

![(4-fluorophenyl)(4-{2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazol-5-yl}phenyl)methanone](/img/structure/B3898129.png)